9,9-Dibromobicyclo[6.1.0]nonane
Description
Structure
3D Structure
Properties
CAS No. |
1196-95-8 |
|---|---|
Molecular Formula |
C9H14Br2 |
Molecular Weight |
282.02 g/mol |
IUPAC Name |
9,9-dibromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2 |
InChI Key |
UDZVXFNKFQAZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(C2(Br)Br)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 9,9 Dibromobicyclo 6.1.0 Nonane
Dibromocarbene Addition to Cyclooctene (B146475) Precursors
The most direct and common approach to synthesizing 9,9-dibromobicyclo[6.1.0]nonane is the [1+2] cycloaddition of dibromocarbene (:CBr₂) to cis-cyclooctene. escholarship.org This reaction constructs the three-membered cyclopropane (B1198618) ring fused to the eight-membered cyclooctane (B165968) ring. The primary challenge and point of variation in these syntheses lie in the method used to generate the highly reactive and unstable dibromocarbene intermediate in the presence of the cyclooctene substrate.
A classical and widely used method for generating dibromocarbene is the α-elimination reaction of bromoform (B151600) (CHBr₃) using a strong, non-aqueous base. core.ac.uk Potassium tert-butoxide (KOt-Bu) is a frequently employed base for this transformation due to its high basicity and steric bulk, which favors the deprotonation of bromoform over competing side reactions. masterorganicchemistry.comresearchgate.net
The reaction mechanism begins with the deprotonation of bromoform by potassium tert-butoxide to form the tribromomethanide anion (⁻CBr₃). This anion is unstable and rapidly eliminates a bromide ion (Br⁻) to generate the neutral, electrophilic dibromocarbene species (:CBr₂). The generated carbene then reacts immediately with the cis-cyclooctene present in the reaction mixture to yield this compound. core.ac.uk
Detailed procedures, such as those published in Organic Syntheses, describe the reaction being carried out under anhydrous conditions, often in a solvent like pentane (B18724) or in an excess of t-butyl alcohol with metallic potassium, which forms potassium t-butoxide in situ. orgsyn.orgorgsyn.orgtue.nl Yields for this method are typically good, though purification is required to remove byproducts. orgsyn.org
Table 1: Synthesis of this compound using Bromoform and Base
| Base | Substrate | Solvent | Temperature | Yield | Reference |
| Potassium t-butoxide | cis-Cyclooctene | Pentane | 0°C to Room Temp. | 90% | nih.gov |
| Potassium t-butoxide | cis-Cyclooctene | Hexanes | Not specified | Not specified | escholarship.org |
| Potassium metal / t-butyl alcohol | cis-Cyclooctene | t-Butyl alcohol | Reflux, then 0°C | 52–65% | orgsyn.orgorgsyn.org |
An operationally simpler alternative to the strictly anhydrous conditions required for the potassium tert-butoxide method is the use of phase-transfer catalysis (PTC), a technique pioneered by Mieczysław Mąkosza. core.ac.uk This method allows for the generation of dibromocarbene in a two-phase system, typically consisting of an organic solvent containing the alkene and bromoform, and a concentrated aqueous solution of a base, such as sodium hydroxide (B78521). core.ac.uk
A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBAC), is essential for this process. thieme-connect.de The catalyst facilitates the transport of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates the bromoform, leading to the formation of the tribromomethanide anion, which then eliminates a bromide ion to form dibromocarbene. The carbene, being in the same phase as the cyclooctene, readily undergoes cycloaddition. thieme-connect.de
The Makosza method is often preferred for its convenience, scalability, and avoidance of expensive anhydrous solvents and strong, moisture-sensitive bases. core.ac.uk
Table 2: Phase-Transfer Catalysis for this compound Synthesis
| Substrate | Reagents | Catalyst | Solvent | Yield | Reference |
| Cyclooctene | CHBr₃, 50% aq. NaOH | TEBAC | Dichloromethane | Not specified for this specific product, but is a general method. | thieme-connect.de |
Zinc-carbenoids, famously used in the Simmons-Smith reaction for cyclopropanation with diiodomethane, represent another class of reagents for forming cyclopropane rings. masterorganicchemistry.comharvard.edu These reactions involve the formation of an organozinc intermediate, which is less reactive and more selective than a free carbene. acsgcipr.org The generation of a stable metal carbenoid allows for the transfer of the carbene fragment to an alkene. acsgcipr.org
While the Simmons-Smith reaction (using CH₂I₂ and a Zn-Cu couple) is a cornerstone for adding a methylene (B1212753) (CH₂) group, the analogous reaction for adding a dibromomethylene (CBr₂) group is less common for synthesizing this compound. harvard.edu The generation of dihalocarbenes for cyclopropanation is most frequently accomplished via the haloform/base methods described previously. core.ac.ukmasterorganicchemistry.com
Although organozinc carbenoids are versatile, their primary utility has been established for methylene and substituted methylene transfers rather than dihalocarbene additions. harvard.eduucl.ac.uk Computational studies on related zinc carbenoid-mediated reactions suggest a mechanism that may involve a donor-acceptor cyclopropane intermediate, though this is not always observable. nih.gov
Stereochemical Considerations in this compound Synthesis
The stereochemistry of the this compound product is directly determined by the geometry of the starting alkene and the mechanism of carbene addition. The precursor, cis-cyclooctene, has both hydrogen atoms on the same side of the double bond.
The addition of a carbene, or carbenoid, to a double bond is a concerted process where both new carbon-carbon bonds are formed simultaneously. masterorganicchemistry.com This mechanism dictates that the reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com The carbene adds to one face of the double bond in a syn-addition.
For cis-cyclooctene, the addition of dibromocarbene results in the formation of a cis-fused bicyclic system. In this product, the two bridgehead hydrogen atoms (at C-1 and C-8) are on the same side of the molecule relative to the cyclopropane ring. This results in the formation of cis-9,9-dibromobicyclo[6.1.0]nonane. The alternative trans-fused isomer is not formed from cis-cyclooctene due to the concerted nature of the cycloaddition. The stereochemistry of related bicyclo[6.1.0]nonane systems has been confirmed through spectroscopic methods, such as analyzing the coupling constants in NMR spectra. nih.govresearchgate.net
Reactivity and Transformational Pathways of 9,9 Dibromobicyclo 6.1.0 Nonane
Ring-Opening Reactions
The strained bicyclic system of 9,9-dibromobicyclo[6.1.0]nonane serves as a precursor for a variety of ring-opening reactions, leading to the formation of functionalized nine-membered ring systems. These transformations can be initiated by thermal, silver(I)-promoted, or base-promoted conditions, each offering distinct reaction pathways and product selectivities.
Thermal Rearrangements and Electrocyclic Ring Opening
Under thermal conditions, this compound and its derivatives can undergo electrocyclic ring-opening reactions. These reactions are governed by the principles of orbital symmetry, which dictate the stereochemical outcome of the ring-opening process. masterorganicchemistry.com The electrocyclic ring-opening of gem-dibromocyclopropanes is a key step in the synthesis of various alkaloids. figshare.com For instance, the thermal rearrangement of 9,9-dibromobicyclo[6.1.0]non-4-ene in hot quinoline (B57606) solution results in the formation of 1,9-dibromocyclonona-1,5-diene. rsc.org This rearrangement proceeds under surprisingly mild conditions and is a notable example of a concerted, disrotatory process. rsc.orgtue.nl
Silver(I)-Promoted Solvolytic Ring Expansions (e.g., Methanolysis, Hydrolysis)
Silver(I) ions are effective promoters for the ring expansion of this compound through solvolysis. rsc.orgresearchgate.net These reactions typically proceed via the formation of an allylic cation intermediate, which is then trapped by a nucleophilic solvent such as methanol (B129727) or water. tue.nlresearchgate.net
In methanolysis, this compound reacts in the presence of silver(I) perchlorate (B79767) to yield trans-cycloalkenyl ethers. rsc.orgresearchgate.net The reaction kinetics can show both first- and second-order dependence on the silver(I) ion concentration. rsc.org Similarly, hydrolysis in aqueous acetone (B3395972) with silver(I) perchlorate affords the corresponding trans-cycloalkenols. rsc.orgresearchgate.netresearchgate.net The stereospecificity of these reactions, often leading to trans-products, is a key feature. rsc.orgtue.nl
The table below summarizes the products of silver(I)-promoted solvolysis of this compound and related compounds. rsc.orgtue.nl
| Starting Material | Reagents | Solvent | Product(s) | Yield (%) |
| This compound | AgClO₄ | Methanol | trans-2-Bromo-3-methoxycyclonon-1-ene | High |
| This compound | AgClO₄ | Aqueous Acetone | trans-2-Bromo-3-hydroxycyclonon-1-ene | High |
| This compound | AgNO₃ | Acetonitrile (B52724) | cis-2-Bromocyclonon-1-en-3-yl nitrate (B79036) | 78 |
| 9-exo-Bromobicyclo[6.1.0]nonane | AgClO₄ | tert-Butyl alcohol | trans-3-tert-Butoxycyclonon-1-ene | - |
Base-Promoted Ring Opening
The treatment of this compound with a strong base can induce ring opening. For example, reaction with n-butyllithium can lead to the formation of 1,2-cyclononadiene (B72335). oup.com This reaction proceeds through a dehydrobromination and subsequent rearrangement.
Mechanistic Aspects of Ring Opening (e.g., Concerted vs. Stepwise, Allylic Cation Intermediates)
The mechanism of the ring opening of this compound is highly dependent on the reaction conditions.
Thermal rearrangements are often described as concerted electrocyclic reactions, where the bond breaking and bond formation occur in a single step, guided by orbital symmetry rules. masterorganicchemistry.comtue.nl The disrotatory opening of the cyclopropane (B1198618) ring is a key characteristic. tue.nl
Silver(I)-promoted solvolysis is generally believed to proceed through a stepwise mechanism involving the formation of an allylic cation intermediate. tue.nlresearchgate.net The silver ion assists in the departure of a bromide ion, generating the cation, which is then captured by the solvent. The stereochemistry of the final product (cis or trans) can be influenced by the ability of the intermediate cation to isomerize and the nucleophilicity of the solvent. tue.nl Evidence for free cationic intermediates has been presented, particularly in less nucleophilic solvents where isomerization of an initially formed trans-cation to a more stable cis-cation can occur before nucleophilic attack. tue.nl In many cases, especially with strong nucleophiles, the attack of the nucleophile is concerted with the ring opening, leading to a high degree of stereoselectivity. tue.nl
Reduction and Dehalogenation Reactions
Formation of Monobromides (e.g., 9-Bromobicyclo[6.1.0]nonane)
The partial reduction of this compound can selectively produce monobrominated bicyclic compounds. Various reducing agents have been employed for this transformation, yielding mixtures of the syn- and anti-isomers of 9-bromobicyclo[6.1.0]nonane. oup.com For instance, reduction with sodium bis(2-methoxyethoxy)aluminum hydride is one method to achieve this. oup.com Another approach involves the use of ethylmagnesium bromide with a catalytic amount of titanium isopropoxide, which can convert dibromocyclopropanes to the corresponding monobromocyclopropanes. psu.edu The stereoselectivity of these reductions can vary depending on the specific reagents and reaction conditions used. ethernet.edu.et
The table below shows the syn/anti ratio of 9-bromobicyclo[6.1.0]nonane obtained from the reduction of this compound under different conditions.
| Reducing Agent | Solvent | syn/anti Ratio | Reference |
| Zinc | Ethanol | 1:1 | ethernet.edu.et |
| Aluminum | Alcoholic KOH | 1.7:1 (cis:trans) | ethernet.edu.et |
| Diethylzinc/Bromoform (B151600)/Oxygen | - | 5.0 | oup.com |
Reactions with Hydride Reagents (e.g., Sodium Bis(2-methoxyethoxy)aluminum Hydride, Lithium Aluminum Hydride, Sodium Borohydride)
The reduction of this compound with various hydride reagents leads to a range of products, including monobrominated and fully reduced compounds. The product distribution is highly dependent on the specific reagent and reaction conditions employed.
Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al, has been shown to react with this compound to produce 9-bromobicyclo[6.1.0]nonane, bicyclo[6.1.0]nonane, and 1,2-cyclononadiene. researchgate.net The reaction, typically carried out in benzene (B151609) at elevated temperatures, yields the monobrominated product with a notable preference for the E (or exo) configuration. researchgate.net This stereoselectivity suggests the involvement of a cyclopropyl (B3062369) carbanion intermediate. The formation of the allene (B1206475), 1,2-cyclononadiene, is significant as it is also the major product when this compound is treated with methyllithium (B1224462), further supporting the proposed carbanionic pathway. researchgate.net
Lithium aluminum hydride (LAH) is another powerful reducing agent used in the transformation of gem-dihalocyclopropanes. molaid.comcore.ac.uk While specific yield data for the direct reduction of this compound with LAH is not extensively detailed in the provided context, it is known to accelerate the reductive dehalogenation of cyclopropyl halides. molaid.com For instance, LAH is used in the reduction of related bicyclo[6.1.0]nonane derivatives, such as ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates, to the corresponding hydroxymethyl compounds. researchgate.netnih.gov
Sodium borohydride (B1222165) has also been employed for the monoreduction of 1,1-dibromocyclopropanes. When this compound is reacted with sodium borohydride in dimethylformamide (DMF), it produces a mixture of endo- and exo-9-bromobicyclo[6.1.0]nonane in high yield. thieme-connect.de This reaction is known to be exothermic and can have a variable induction period. thieme-connect.de
Dehalogenation to Alkenes or Alkanes
The dehalogenation of this compound can lead to the formation of either the corresponding alkane, bicyclo[6.1.0]nonane, or ring-opened products like alkenes. The outcome is largely influenced by the reagents and reaction conditions.
Reductive dehalogenation to the alkane, bicyclo[6.1.0]nonane, can be achieved using hydride reagents. As mentioned previously, reaction with Sodium Bis(2-methoxyethoxy)aluminum Hydride (SMEAH) can yield bicyclo[6.1.0]nonane alongside the monobrominated product and the allene. researchgate.net Lithium aluminum hydride is also a potent reagent for the complete reduction of alkyl halides to the corresponding hydrocarbons. oup.comchemistry-chemists.com
Dehalogenation can also be effected to produce alkenes, most notably the allene 1,2-cyclononadiene. This transformation is a key feature of the Doering-Moore-Skattebøl reaction, which will be discussed in detail in the following section. This reaction typically involves the use of alkyllithium reagents, such as methyllithium, which induce a formal α-elimination followed by rearrangement of the resulting carbene or carbenoid intermediate. orgsyn.orgorgsyn.org
Formation of Allenes via the Doering-Moore-Skattebøl Reaction
The Doering-Moore-Skattebøl reaction is a classic and highly effective method for the synthesis of allenes from gem-dihalocyclopropanes. orgsyn.orgorgsyn.orgresearchgate.net This reaction has been successfully applied to this compound to produce 1,2-cyclononadiene. orgsyn.org
Reaction with Alkyllithium Reagents (e.g., Methyllithium, Butyllithium)
The reaction of this compound with an alkyllithium reagent, such as methyllithium or butyllithium (B86547), in an ethereal solvent at low temperatures is the standard procedure for the Doering-Moore-Skattebøl reaction. orgsyn.orgorgsyn.org For example, treating this compound with methyllithium in diethyl ether at temperatures between -30°C and -40°C results in the formation of 1,2-cyclononadiene in high yield (81-91%). orgsyn.org The reaction is typically rapid, and after the addition of the alkyllithium reagent is complete, the mixture is stirred for a short period before being quenched with water. orgsyn.org Butyllithium can also be used and is reported to react with gem-dibromocyclopropanes to afford allenes in high yields. researchgate.net
Mechanism of Allene Formation
The mechanism of the Doering-Moore-Skattebøl reaction is believed to proceed through a carbenoid intermediate. researchgate.net The reaction is initiated by a metal-halogen exchange between the alkyllithium reagent and one of the bromine atoms of the this compound, forming a 9-bromo-9-lithiobicyclo[6.1.0]nonane carbenoid. researchgate.net This carbenoid is unstable and readily eliminates lithium bromide to generate a free carbene, 9-bicyclo[6.1.0]nonylidene.
The subsequent step involves a concerted electrocyclic ring-opening of the cyclopropylidene intermediate. researchgate.net Computational studies suggest that this ring-opening proceeds with a low activation barrier. researchgate.net The stereochemistry of the ring-opening is typically disrotatory initially, transitioning to a conrotatory motion en route to the allene. researchgate.net In the case of bicyclic systems like the one derived from this compound, the ring-opening occurs in a manner that relieves ring strain, leading to the formation of the nine-membered cyclic allene, 1,2-cyclononadiene. researchgate.net
Transition Metal-Catalyzed Transformations
Palladium-Catalyzed Cross-Coupling Reactions
While specific examples of palladium-catalyzed cross-coupling reactions directly involving this compound are not extensively detailed in the provided search results, the broader class of gem-dihalocyclopropanes is known to participate in such transformations. rsc.orgbohrium.comnih.govnih.govresearchgate.net These reactions offer a powerful tool for the construction of complex molecular architectures.
Palladium catalysts can facilitate the ring-opening cross-coupling of gem-dihalocyclopropanes with various coupling partners. For instance, gem-difluorocyclopropanes undergo palladium-catalyzed cross-coupling with gem-diborylalkanes to produce fluorinated gem-diboronates. rsc.orgnih.govresearchgate.net The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond of the cyclopropane, forming a palladacycle intermediate. nih.gov This is followed by a β-halide elimination to generate a π-allyl palladium complex, which then undergoes transmetalation with the coupling partner and subsequent reductive elimination to afford the final product. nih.gov
Given the reactivity of other gem-dihalocyclopropanes in palladium-catalyzed reactions, it is plausible that this compound could serve as a substrate in similar transformations, providing a pathway to functionalized nine-membered ring systems.
Silver(I)-Catalyzed Rearrangements and Cyclizations
The silver(I)-catalyzed reactions of this compound represent a significant pathway to medium-sized ring systems. These reactions generally proceed via a ring expansion mechanism. The presence of silver ions facilitates the departure of a bromide ion, leading to the formation of a cationic intermediate which then undergoes rearrangement. tue.nl
The stereochemical outcome of these ring expansions is highly dependent on the nucleophilicity of the solvent. tue.nl In the presence of strong nucleophiles like methanol or water, the reaction of this compound predominantly yields trans-configured cyclononene (B11951088) derivatives. tue.nl However, as the nucleophilicity of the solvent decreases (e.g., using tert-butyl alcohol), the proportion of the cis-product increases. tue.nltue.nl This observation suggests a "semiconcerted" ring-opening mechanism, where a transient trans-allylic cation is formed. This cation can then either be trapped by a nucleophile to give the trans-product or isomerize to a more stable cis-cation before nucleophilic attack, leading to the cis-product. tue.nl
A series of alcoholysis reactions of this compound using a 1 M solution of silver perchlorate in various alcohols at 40°C demonstrates this trend. The reactions were typically complete within 20 minutes. tue.nl
Table 1: Silver(I)-Catalyzed Alcoholysis of this compound tue.nltue.nl
| Alcohol (R-OH) | % trans-2-bromo-3-alkoxycyclonon-1-ene | % cis-2-bromo-3-alkoxycyclonon-1-ene | Total Yield (%) |
| Methanol | 90 | 10 | 81 |
| Ethanol | 61 | 39 | 86 |
| Isopropanol | 47 | 53 | 85 |
| tert-Butanol | 36 | 64 | 82 |
The kinetic studies of the silver ion-assisted methanolysis of this compound show both first- and second-order dependence on the silver(I) ion concentration. researchgate.net This indicates a complex mechanism likely involving different silver-containing species in the rate-determining step.
Furthermore, reaction with silver nitrate in refluxing acetonitrile leads to the formation of cis-2-bromocyclonon-1-en-3-yl nitrate, showcasing the versatility of silver(I) salts in these transformations. tue.nl
Chromium Trioxide Oxidation
The oxidation of this compound with chromium trioxide presents an interesting case of selective functionalization. researchgate.net Unlike its non-halogenated counterpart, bicyclo[6.1.0]nonane, where oxidation occurs at the α-methylene groups, the oxidation of the dibromo derivative shows a different reactivity pattern. researchgate.net
When this compound is treated with chromium trioxide in glacial acetic acid, a mixture of products is obtained, with the major products resulting from oxidation at various positions of the eight-membered ring. researchgate.net The reaction is generally slower than the oxidation of the corresponding non-brominated cyclopropane. researchgate.net
Table 2: Oxidation of this compound with Chromium Trioxide in Glacial Acetic Acid researchgate.net
| CrO₃ (equiv.) | Product 25 (%) | Product 26 (%) | Product 27 (%) | Product 28 (%) |
| 5 | 20 | 39 | 14 | 1 |
| 7 | 5 | 41 | 12 | 0.5 |
Note: The exact structures of products 25, 26, 27, and 28 are detailed in the source literature. researchgate.net
This altered reactivity is attributed to the electronic influence of the two bromine atoms. researchgate.net Molecular orbital calculations (ab initio, STO-3G) show that the Highest Occupied Molecular Orbital (HOMO) of this compound is located on the bromine atoms and the quaternary carbon. In contrast, the HOMO of bicyclo[6.1.0]nonane is located on the C1, C2, C7, and C8 positions of the eight-membered ring. researchgate.net This suggests that the initial step of the oxidation of the dibromide involves the coordination of the oxidant to the bromine atoms, followed by the removal of an electron from the HOMO of the substrate. researchgate.net
It is also noteworthy that other oxidizing agents, such as periodic acid, require vigorous conditions to react with this compound. researchgate.net
General Principles of Transition Metal Catalysis in Dihalocyclopropane Chemistry
Transition metal catalysis plays a crucial role in the chemistry of dihalocyclopropanes, including this compound. nih.gov These catalysts facilitate a variety of transformations, primarily through their ability to coordinate to the substrate and lower the activation energy for subsequent reactions. youtube.comyoutube.com
A key principle in the transition metal-catalyzed reactions of gem-dihalocyclopropanes is the initial interaction between the metal center and the halogen atoms. This interaction can lead to several pathways:
Oxidative Addition: The transition metal can insert into the carbon-halogen bond, forming an organometallic intermediate. This is a common step in many cross-coupling reactions. youtube.com
Lewis Acid Catalysis: The transition metal can act as a Lewis acid, coordinating to a halogen atom and facilitating its departure as a halide ion. This generates a cationic intermediate that can undergo rearrangements, cyclizations, or reactions with nucleophiles. The silver(I)-catalyzed reactions discussed in section 3.4.2 are a prime example of this. tue.nlrsc.org
The nature of the transition metal, its ligands, and the reaction conditions dictate the outcome of the reaction. For instance, late transition metals are known for their rapid β-hydrogen elimination from organometallic intermediates, a process that can be a competing decomposition pathway. researchgate.net
The catalytic cycle is a fundamental concept in homogeneous transition metal catalysis. It typically involves a series of steps:
Coordination of the substrate to the catalyst. youtube.com
A key chemical transformation (e.g., oxidative addition, insertion). youtube.com
Product formation and release.
Regeneration of the active catalyst. youtube.comyoutube.com
The efficiency of a catalytic process is often measured by its turnover number (TON) and turnover frequency (TOF). A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules, which is economically and environmentally desirable, especially when using precious metals like palladium, rhodium, or iridium. youtube.com
In the context of dihalocyclopropanes, transition metal catalysis provides a powerful tool for constructing complex molecular architectures, including medium-sized rings and functionalized carbocycles, which are otherwise challenging to synthesize. nih.gov
Reactions with External Nucleophiles
This compound reacts with external nucleophiles, often in the presence of a catalyst or promoter, to yield ring-opened products. The nature of the nucleophile and the reaction conditions significantly influence the structure of the resulting products.
As detailed in the section on silver(I)-catalyzed reactions (3.4.2), alcohols act as external nucleophiles, attacking the cationic intermediate formed upon ring expansion. tue.nl The stereoselectivity of this nucleophilic attack is dependent on the steric bulk and nucleophilicity of the alcohol. tue.nltue.nl
Table 3: Reaction of this compound with Various Alcohols in the Presence of Silver Perchlorate tue.nl
| Nucleophile (Alcohol) | Product(s) |
| Methanol | trans- and cis-2-bromo-3-methoxycyclonon-1-ene |
| Ethanol | trans- and cis-2-bromo-3-ethoxycyclonon-1-ene |
| 2-Propanol | trans- and cis-2-bromo-3-isopropoxycyclonon-1-ene |
| tert-Butyl alcohol | trans- and cis-2-bromo-3-tert-butoxycyclonon-1-ene |
In a related reaction, when this compound is treated with silver nitrate in acetonitrile, the nitrate ion acts as the nucleophile, leading to the formation of cis-2-bromocyclonon-1-en-3-yl nitrate. tue.nl
These reactions highlight a general pathway where an electrophilic catalyst activates the dibromocyclopropane, which is then trapped by an external nucleophile to afford a functionalized, ring-expanded product.
Intramolecular Rearrangements
This compound can undergo intramolecular rearrangements under certain conditions, leading to isomeric structures. These rearrangements are distinct from the nucleophile-assisted ring expansions.
For instance, the related compound 9,9-dibromobicyclo[6.1.0]non-4-ene undergoes thermal rearrangement in hot quinoline to produce 1,9-dibromocyclonona-1,5-diene. rsc.org This isomerization occurs without the loss of hydrogen bromide and under surprisingly mild conditions. rsc.org While this specific example involves an unsaturated analogue, it points to the potential for skeletal rearrangements within this bicyclic system.
The driving force for such rearrangements is often the release of ring strain inherent in the bicyclo[6.1.0]nonane framework. The presence of the gem-dibromo group can also influence the electronic distribution and stability of potential intermediates or transition states, thereby guiding the rearrangement pathway. researchgate.net
Mechanistic and Theoretical Studies
Elucidation of Reaction Mechanisms (e.g., Concerted, Stepwise, Radical Pathways)
The reaction mechanisms of 9,9-Dibromobicyclo[6.1.0]nonane are particularly nuanced, often falling on a spectrum between concerted and stepwise pathways.
Silver ion-assisted reactions are a cornerstone of this compound's chemistry. Treatment of this compound with silver salts, such as silver perchlorate (B79767), induces a ring-expansion reaction. The mechanism of this transformation has been a subject of detailed investigation. For smaller bicycloalkanes like 8,8-dibromobicyclo[5.1.0]octane, the ring-opening is believed to be completely concerted, leading exclusively to trans-cycloalkene products. tue.nl However, for this compound, the pathway is described as "semiconcerted." tue.nl This suggests a process where the C-C bond cleavage and C-Br bond ionization are not perfectly synchronous, leading to a strained, transient trans-cyclononenyl cation. tue.nl The intermediacy of free cationic species is supported by the observation that in the presence of weakly nucleophilic anions, isomerization can occur, leading to the formation of cis-products. tue.nl
Conversely, some reactions proceed via a clearly concerted mechanism, where the attack of a nucleophile is synchronous with the ring opening, precluding the formation of a free cation. tue.nl The choice between these pathways is influenced by factors like the stability of the potential carbocation and the nucleophilicity of the solvent or other species present. tue.nl
Reactions involving organolithium reagents, such as the Doering-Moore-Skattebøl rearrangement to form allenes (e.g., cyclonona-1,2-diene), proceed through a different mechanistic route involving the formation of a lithium carbenoid intermediate. unh.edu While the formation of some reagents used in its synthesis may involve radical chain mechanisms, the primary reactions of this compound itself are dominated by ionic or pericyclic pathways. oup.com The solvolysis of related monohalo-derivatives is often considered a concerted process where the cleavage of the cyclopropane (B1198618) bond occurs simultaneously with the departure of the leaving group. researchgate.net
Computational Chemistry Approaches to Reaction Pathways and Energetics (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions involving this compound and its derivatives. unh.eduescholarship.orgescholarship.org These studies provide detailed insights into reaction pathways, transition state geometries, and the energetics that govern product distribution.
A key area of computational investigation is the Doering-Moore-Skattebøl rearrangement. DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to study the ring-opening of the lithium carbenoid derived from cis-1,1-dibromobicyclo[6.1.0]nonane. unh.edu In this cis system, the two bromine atoms are diastereotopic. The calculations show that the initial lithium-halogen exchange with methyllithium (B1224462) can form two diastereomeric carbenoids, endo and exo, relative to the six-carbon bridge. A pre-reaction complex forms where the lithium is equidistant from both bromines. unh.edu The calculations reveal that the transition state leading to the exo carbenoid has a lower activation barrier and the exo carbenoid itself is more stable than the endo diastereomer. unh.edu
The subsequent ring-opening of these carbenoid intermediates to form the allene (B1206475) has also been modeled. The computations map out the energetics of linearization of the bent carbenoid and the subsequent disrotatory ring-opening pathways. unh.edu
| Species/Transition State | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (cis-dibromide + MeLi) | Starting Materials | 0.0 |
| Pre-reaction Complex | Complex between dibromide and MeLi | -13.9 |
| TS25 (exo Lithiation) | Transition state for exo-Br exchange | 6.0 |
| TS24 (endo Lithiation) | Transition state for endo-Br exchange | 8.7 |
| exo Carbenoid (24) | Product of exo lithiation | -13.1 |
| endo Carbenoid (23) | Product of endo lithiation | -10.4 |
| TS27 (exo Linearization) | Transition state for linearization of exo carbenoid | -9.5 |
| TS26 (endo Linearization) | Transition state for linearization of endo carbenoid | 0.0 |
In other computational studies, ab initio methods using the STO-3G basis set were employed to calculate the Highest Occupied Molecular Orbital (HOMO) of this compound. researchgate.net These calculations showed that the HOMO is located on the eight-membered ring, which helps explain the observed selectivity in oxidation reactions where the bicyclic skeleton is attacked rather than the C-H bonds alpha to the cyclopropane ring. researchgate.net
Transition State Analysis in Ring-Opening and Rearrangement Reactions
The geometry and energy of transition states are critical in determining the course and stereochemical outcome of reactions involving this compound. For electrocyclic ring-opening reactions, the Woodward-Hoffmann rules predict a disrotatory mode for the thermal opening of a cyclopropyl (B3062369) cation (a two-electron system). tue.nl This prediction is borne out in the solvolysis reactions of bicyclo[6.1.0]nonyl systems, where substituents that are cis to the leaving group rotate inward, and those trans rotate outward during the ring-opening process. tue.nl
Computational studies provide a more granular view of these transition states. In the DFT-modeled Doering-Moore-Skattebøl rearrangement of the cis-carbenoid, distinct transition states were located for the linearization of the bent carbenoid and for the subsequent ring-opening to the allene. unh.edu For the exo carbenoid diastereomer, two separate ring-opening transition states were identified, corresponding to the two possible disrotatory pathways. unh.edu The analysis of these transition states confirms that the rearrangement proceeds stereospecifically, with the lithium-halogen dissociation occurring after the primary ring-opening transition state has been passed. unh.edu
In the silver ion-assisted ring expansions, the transition state is thought to have significant cationic character. For this compound, the reaction proceeds via a "semiconcerted" mechanism, implying a transition state that leads to a transient, strained trans-cycloalkenyl cation rather than a fully concerted process with no intermediate. tue.nl This contrasts with lower homologues where the transition state does not involve the formation of an intermediate cation. tue.nl
Investigation of Stereoelectronic Effects on Reactivity
Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are paramount in the chemistry of this compound. A prominent example is the stereospecificity observed in silver ion-promoted solvolysis reactions. researchgate.net The exo- and endo-isomers of related monobromobicyclo[6.1.0]nonanes exhibit vastly different reactivities. The exo-bromo isomer undergoes rapid solvolysis to give the trans-cycloalkenyl ether, while the endo-isomer reacts much more slowly to yield the cis-product. researchgate.net
This stereospecificity can be rationalized by the Bent Bond/Antiperiplanar Hypothesis (BBAH). researchgate.net According to this model, the concerted rearrangement requires an antiperiplanar alignment between one of the cyclopropane's strained C-C bonds (the bent bond) and the C-Br bond of the leaving group. This alignment facilitates the orbital overlap necessary for the C-C bond to break as the leaving group departs. In the exo-isomer, the external C1-C8 bond is properly aligned for a disrotatory ring-opening to the trans-alkene, whereas the endo-isomer lacks this optimal stereoelectronic arrangement, leading to a much higher activation barrier. researchgate.net
Computational studies on the carbenoid intermediates in the Doering-Moore-Skattebøl rearrangement also highlight significant stereoelectronic control. The orientation of the remaining bromine atom (endo or exo) in the diastereomeric cis-carbenoids has a profound impact on the stability and the activation barriers for the subsequent ring-opening steps. unh.edu The calculations showed the exo carbenoid to be more stable and to have a lower barrier to linearization, demonstrating that the stereochemical arrangement of substituents dictates the energetic landscape of the reaction. unh.edu
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 9,9-Dibromobicyclo[6.1.0]nonane and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the analysis of related structures, such as derivatives of bicyclo[6.1.0]nonane, NMR is crucial for establishing stereochemistry. For example, in the synthesis of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates, the coupling constants between the bridgehead protons (H-1 and H-8) and the proton on the cyclopropane (B1198618) ring (H-9) were used to confirm the cis and trans configurations. mdpi.com A significant difference in coupling constants (8.7 Hz for the endo isomer and 4.3 Hz for the exo isomer) allowed for unambiguous assignment. mdpi.com
While a detailed spectrum for this compound itself is not fully detailed in the provided literature, data for its derivatives are available. For instance, the ¹H NMR spectrum of (E)-11,11-dichlorobicyclo[7.2.0]undec-8-en-10-one, a compound derived from a related allene (B1206475), shows characteristic signals that define its structure. nih.gov Similarly, ¹³C NMR spectra are powerful for identifying the carbon skeleton. nih.gov The PubChem database lists the availability of a ¹³C NMR spectrum for this compound. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative Compound: (E)-11,11-dichlorobicyclo[7.2.0]undec-8-en-10-one nih.gov
| Spectrum Type | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H NMR | 6.73 | ddd, J= 2.8, 6.9, 9.6 Hz, 1H |
| 3.43 | dm, J= 12.0 Hz, 1H | |
| 2.2–2.5 | m, 3H | |
| 2.1 | m, 1H | |
| 1.7 | m, 2H | |
| 1.3–1.6 | m, 6H | |
| ¹³C NMR | 187.0 | Carbonyl Carbon |
| 146.2, 141.7 | Olefinic Carbons | |
| 88.5 | Dichlorinated Carbon | |
| 58.8, 31.0, 29.3, 26.5, 25.9, 25.7, 22.6 | Aliphatic Carbons |
This data is for a derivative and illustrates the application of NMR in characterizing related bicyclic structures.
Application of X-ray Crystallography for Derivative Structures
While the crystal structure of this compound itself is not discussed in the provided sources, X-ray crystallography is an indispensable tool for confirming the absolute structure of its various derivatives. This technique provides precise information on bond lengths, bond angles, and stereochemistry in the solid state.
Research has shown that this compound serves as a precursor for more complex molecules whose structures have been unequivocally determined by X-ray diffraction analysis. researchgate.netescholarship.orgmdpi.com For example, in one study, the reaction of a related phenanthrene-derived dibromocyclopropane with butyllithium (B86547) led to a complex rearrangement, forming an unusual pyran derivative. researchgate.net The exact structure and connectivity of this complex product were definitively established through single-crystal X-ray analysis. researchgate.net
Vibrational Spectroscopy (e.g., IR)
Infrared (IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of this compound. The IR spectrum provides information on the types of bonds present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of these bonds.
The PubChem database indicates the availability of Fourier Transform Infrared (FTIR) spectra for this compound, recorded from a neat sample in a capillary cell. nih.gov IR data is also presented for derivatives, such as nitrate (B79036) esters formed from the ring-expansion of this compound. tue.nl For example, the IR spectrum of a mixture of cis- and trans-cyclonon-1-en-3-yl nitrate shows characteristic absorption bands. tue.nl Another derivative, (E)-11,11-dichlorobicyclo[7.2.0]undec-8-en-10-one, displays strong absorptions corresponding to its carbonyl (C=O) and carbon-carbon double bond (C=C) groups. nih.gov
Table 2: Notable IR Absorption Bands for Derivatives of this compound
| Compound | Wavenumber (cm⁻¹) | Interpretation | Source |
|---|---|---|---|
| Mixture of cis- and trans-cyclonon-1-en-3-yl nitrate | 2925, 2850 | C-H stretching (alkane) | tue.nl |
| 1630 | C=C stretching | tue.nl | |
| (E)-11,11-dichlorobicyclo[7.2.0]undec-8-en-10-one | 2930, 2860 | C-H stretching (alkane) | nih.gov |
| 1772.5 | C=O stretching (ketone) | nih.gov | |
| 1660 | C=C stretching | nih.gov |
This table highlights characteristic frequencies observed in molecules derived from this compound.
Synthetic Applications and Derivative Chemistry of 9,9 Dibromobicyclo 6.1.0 Nonane As a Building Block
Access to Medium-Sized Carbocyclic Systems
The inherent ring strain in 9,9-dibromobicyclo[6.1.0]nonane makes it an excellent precursor for the synthesis of medium-sized carbocycles, which are challenging to construct using conventional methods. The dibromocyclopropane unit can undergo a variety of ring-opening reactions, leading to the formation of nine- and ten-membered rings.
One common strategy involves the silver ion-assisted solvolysis of this compound. tue.nl Treatment with silver nitrate (B79036) in acetonitrile (B52724), for instance, promotes a ring expansion to furnish cyclononenyl derivatives. tue.nl The reaction proceeds through a cationic intermediate, and the stereochemical outcome can be influenced by the nucleophilicity of the solvent and other reaction parameters. tue.nl For example, alcoholysis reactions with different alcohols have been shown to yield varying ratios of cis and trans isomers. tue.nl
Furthermore, enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids can be assembled through an intramolecular Friedel-Crafts alkylation, providing a pathway to medium-sized carbocycles. acs.org This method utilizes a Me2AlOTf-promoted cyclization of tethered π-nucleophiles with a γ-lactone moiety. acs.org
Table 1: Examples of Medium-Sized Carbocycles from this compound Derivatives
| Starting Material | Reagents | Product | Yield (%) |
| This compound | AgNO3, CH3CN | trans-2-Bromocyclonon-1-en-3-yl nitrate | 78 |
| This compound | AgNO3, t-BuOH | trans-2-Bromo-3-tert-butoxycyclonon-1-ene | Not specified |
| 3-Oxabicyclo[3.1.0]hexan-2-one derivative | Me2AlOTf | Bicyclo[6.1.0]nonane-9-carboxylic acid derivative | High |
Precursors for Macrocyclic Compounds
The ability to generate medium-sized rings from this compound naturally extends to its use as a precursor for even larger macrocyclic compounds. The functional groups introduced during the ring expansion of the dibromocyclopropane can be further elaborated to construct macrocyclic frameworks.
For instance, the cyclononenyl derivatives obtained from silver-ion assisted ring expansions can serve as key intermediates. These intermediates possess functionalities that allow for subsequent ring-closing reactions to form macrocycles. While direct examples starting from this compound are not extensively detailed in the provided context, the strategic generation of functionalized nine-membered rings provides a clear pathway for their elaboration into larger cyclic systems. acs.org The synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids also presents a handle for further chemical transformations leading to macrocyclization. acs.org
Construction of Natural Product Scaffolds
The bicyclo[6.1.0]nonane framework and its derivatives are found in the core structures of various natural products. The synthetic accessibility of this scaffold from this compound makes it a valuable starting point for the total synthesis of these complex molecules.
The strain-promoted alkyne-azide cycloaddition (SPAAC) has been a significant application, where bicyclo[6.1.0]nonyne (BCN) derivatives, accessible from this compound, are used. nih.govrsc.org For example, BCN-containing linkers have been incorporated into oligonucleotides. nih.gov The synthesis of these linkers often starts from materials derived from the bicyclo[6.1.0]nonane system. nih.gov
Furthermore, the development of methods to synthesize enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids has direct implications for natural product synthesis, where stereochemistry is crucial. acs.org The ability to control the stereochemistry of the cyclopropane (B1198618) ring and its substituents is a key advantage in constructing complex, stereochemically rich natural product scaffolds.
Application in Polymer Synthesis
The unique reactivity of derivatives of this compound has been harnessed in the field of polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP).
Ring Opening Metathesis Polymerization (ROMP) of Derived Cyclic Allenes
Derivatives of this compound can be converted to cyclic allenes, which are interesting monomers for ROMP. While the direct ROMP of a cyclic allene (B1206475) derived from the saturated this compound is not explicitly detailed, the related unsaturated derivative, 9,9-dibromobicyclo[6.1.0]non-4-ene, provides a relevant precedent. The treatment of this compound with an appropriate base can lead to the formation of a bicyclic allene. Such strained cyclic allenes are known to undergo ROMP to produce polymers with unique structures and properties.
Metathesis Polymerization of Functionalized Derivatives
The metathesis polymerization of 9,9-dihalobicyclo[6.1.0]non-4-enes, including the dibromo derivative, has been studied. researchgate.netresearchgate.net This polymerization, using metathesis catalysts, results in polymers with repeating units consisting of 1,4-butadiene and gem-dihalocyclopropane moieties. researchgate.netresearchgate.net However, the reaction can also lead to bicyclic structural units due to transannular reactions. researchgate.netresearchgate.net When benzene (B151609) is used as a solvent, substituted aromatic groups can be incorporated into the polymer chain via a Friedel-Crafts-type reaction. researchgate.netresearchgate.net
Synthesis of Functionalized Bicyclo[6.1.0]nonane Derivatives
Beyond ring expansion and polymerization, this compound is a versatile starting material for a wide array of functionalized bicyclo[6.1.0]nonane derivatives. The gem-dibromocyclopropane unit can be transformed into various other functional groups.
For example, reduction of this compound can yield the parent bicyclo[6.1.0]nonane. oregonstate.edu The dibromo group can also be converted into a carbonyl group or other functionalities through various chemical transformations. The synthesis of bicyclo[6.1.0]non-4-ene from 9,9-dibromobicyclo[6.1.0]non-4-ene via sodium-methanol reduction is a documented transformation. oregonstate.edu
Furthermore, the dibromide can be converted to bicyclo[6.1.0]nonyne derivatives, which are valuable in bioorthogonal chemistry. nih.govrsc.org The synthesis of BCN carboxylic acid, for instance, involves the bromination of a precursor alkene followed by alkyne formation. nih.gov These functionalized derivatives open up a vast chemical space for further synthetic explorations.
Table 2: Selected Functionalized Bicyclo[6.1.0]nonane Derivatives
| Starting Material | Reagents/Conditions | Product |
| 9,9-Dibromobicyclo[6.1.0]non-4-ene | Sodium-methanol | Bicyclo[6.1.0]non-4-ene |
| Bicyclo[6.1.0]non-4-ene derivative | Bromination, then base | Bicyclo[6.1.0]nonyne carboxylic acid |
| This compound | AgNO3, H2O/Acetone (B3395972) | trans-Cyclonon-2-en-1-ol |
Future Research Directions and Emerging Areas
Enantioselective Synthesis and Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. While the racemic synthesis of 9,9-dibromobicyclo[6.1.0]nonane is well-established, the development of direct and efficient enantioselective methods for its preparation remains a significant challenge and a promising area for future research.
Current research provides indirect evidence for the feasibility of accessing chiral derivatives. For instance, optically active 1,2-cyclononadiene (B72335) has been successfully prepared from this compound through a reaction with methyllithium (B1224462) in the presence of a chiral amine. This suggests that chiral reagents or catalysts can influence the stereochemical outcome of subsequent transformations.
Future efforts in this domain will likely focus on the design of chiral phase-transfer catalysts or transition-metal complexes capable of facilitating the asymmetric dibromocyclopropanation of cis-cyclooctene. Success in this area would provide direct access to enantiomerically enriched this compound, a valuable building block for the asymmetric synthesis of complex molecules.
Furthermore, the stereospecific nature of the transformations of this compound, such as its silver ion-assisted solvolysis, underscores the potential for stereocontrolled synthesis. escholarship.org The ring-opening of optically pure (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane to yield (S)-(-)-1,2-cyclononadiene with high optical purity demonstrates that the stereochemical information in the starting material can be effectively transferred to the product. acs.org This opens avenues for the synthesis of a variety of chiral medium-sized rings and allenes.
Development of Novel Catalytic Systems
The reactivity of this compound is significantly influenced by the catalytic systems employed. While classical methods have proven effective, the development of novel and more efficient catalysts is crucial for expanding the synthetic utility of this compound.
Phase-Transfer Catalysis: The synthesis of this compound is often achieved through the dibromocyclopropanation of cis-cyclooctene under phase-transfer catalysis (PTC) conditions. Quaternary ammonium (B1175870) salts, such as triethylbenzylammonium chloride (TEBA), are commonly used to facilitate the reaction between the aqueous sodium hydroxide (B78521) and the organic phase containing the alkene and bromoform (B151600). escholarship.org Future research in this area could focus on the development of more efficient and recyclable phase-transfer catalysts, including ionic liquids and polymer-supported catalysts, to enhance the sustainability of the process.
Silver-Based Catalysis: Silver salts, particularly silver perchlorate (B79767) and silver nitrate (B79036), have been instrumental in promoting the ring-expansion reactions of this compound to form cyclononene (B11951088) derivatives. escholarship.orgresearchgate.net These reactions proceed through the formation of a cationic intermediate, and the nature of the silver salt and the solvent can influence the reaction's outcome. The table below summarizes the effect of different alcohols on the silver ion-assisted ring expansion of this compound. researchgate.net
| Alcohol (ROH) | cis-Product (%) | trans-Product (%) | Total Yield (%) |
|---|---|---|---|
| Methanol (B129727) | 10 | 90 | 81 |
| Ethanol | 39 | 61 | 86 |
| Isopropanol | 53 | 47 | 85 |
| tert-Butanol | 64 | 36 | 82 |
Future work could explore the use of other silver salts with different counterions or the development of chiral silver complexes to achieve enantioselective ring expansions.
Other Transition-Metal Catalysis: The broader field of gem-dihalocyclopropane chemistry has seen the application of various transition metals like palladium and rhodium for a range of transformations. While specific applications to this compound are less common, this represents a significant opportunity for future research. For example, palladium-catalyzed cross-coupling reactions could potentially be developed to introduce a variety of substituents onto the bicyclic framework or its ring-opened products. Nickel catalysts have also been shown to be effective for the reduction of gem-dibromocyclopropanes.
Exploration of New Reactivity Modes and Applications in Complex Molecule Synthesis
The inherent ring strain and the presence of the two bromine atoms in this compound give rise to a rich and diverse reactivity profile that is yet to be fully explored. While ring-opening reactions to form allenes and ring-expansion to generate nine-membered rings are the most well-documented transformations, there is considerable potential for discovering new reactivity modes.
Future research may uncover novel skeletal rearrangements under thermal, photochemical, or catalytic conditions. Cycloaddition reactions, where the bicyclic system or its derivatives act as either the diene or dienophile, could also lead to the construction of novel polycyclic architectures.
The application of this compound as a key building block in the synthesis of complex molecules, particularly natural products, is a rapidly emerging area. A notable example is its use in a strategy for assembling the 5-7-5 fused ring system of the hederacine alkaloids. escholarship.org The synthesis of C(9) hydroxy analogues of hederacines A and B utilizes a sequence initiated by the electrocyclic ring expansion of a this compound derivative. escholarship.org
Furthermore, the trans-fused lactones derived from the ring-opening of related dibromocyclopropanes are considered valuable intermediates for the synthesis of pseudoguaianolide, guaianolide, and xanthanolide natural products. This suggests that this compound could serve as a versatile starting material for accessing the hydroazulene core of these biologically active sesquiterpenoids.
Advanced Computational Studies for Predictive Design
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting reactivity, and guiding the design of new experiments. Advanced computational studies on this compound are expected to play a crucial role in unlocking its full synthetic potential.
Density Functional Theory (DFT) calculations have already been employed to investigate the Doering-Moore-Skattebol reaction, a classic transformation of gem-dihalocyclopropanes to allenes. These studies have modeled the structure, coordination, and ring-opening of the intermediate carbenoids, providing valuable information on the reaction pathway and the energetics involved. researchgate.net For instance, computational studies on the ring opening of the carbenoid derived from this compound have explored the barriers for linearization and ring-opening, offering a more detailed understanding of the reaction mechanism.
Future computational work could focus on:
Predicting Enantioselectivity: Modeling the transition states of reactions involving chiral catalysts to predict and rationalize the stereochemical outcomes of enantioselective syntheses and transformations.
Exploring New Reaction Pathways: Investigating the feasibility of novel, yet to be discovered, reactivity modes and skeletal rearrangements. This could involve mapping out potential energy surfaces for various reaction coordinates.
Designing Novel Catalysts: Simulating the interaction of this compound with different catalytic systems to aid in the rational design of more efficient and selective catalysts.
Conformational Analysis: A detailed computational study on the conformational preferences of this compound and its reaction intermediates can provide insights into its reactivity and the stereochemistry of its products. A study on related bicyclic lactones has already demonstrated the power of this approach in understanding product stereochemistry.
By combining advanced computational modeling with experimental validation, researchers can accelerate the discovery of new reactions and synthetic strategies involving this compound, further solidifying its importance as a versatile building block in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
